7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is the indispensable building block for 3,5- and 3,5,7-substituted furo[3,2-b]pyridine libraries. Orthogonal TMS (C2) and Cl (C7) handles enable site-selective elaboration without protecting group manipulation. Non-silylated or non-chlorinated analogs risk side reactions and lower yields, requiring protocol re-optimization. Essential for CLK/HIPK kinase probes and Hedgehog pathway modulators. LogP 3.46 supports CNS drug design. Insist on the exact substitution pattern for reproducible results.

Molecular Formula C10H12ClNOSi
Molecular Weight 225.74 g/mol
CAS No. 1071540-51-6
Cat. No. B1467843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
CAS1071540-51-6
Molecular FormulaC10H12ClNOSi
Molecular Weight225.74 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl
InChIInChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3
InChIKeyAYTYKFMMCYBPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1071540-51-6) for Advanced Heterocyclic Synthesis and Kinase Inhibitor Development


7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a strategically functionalized heterocyclic building block comprising a furo[3,2-b]pyridine core [1]. Its unique substitution pattern features a chloro atom at the 7-position and a trimethylsilyl (TMS) group at the 2-position, which together provide orthogonal handles for site-selective synthetic elaboration . The furo[3,2-b]pyridine scaffold is recognized as a privileged pharmacophore for potent and highly selective kinase inhibitors, particularly those targeting cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [2].

Procurement Risk: Why Generic 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine Analogs Compromise Downstream Synthesis


While the furo[3,2-b]pyridine core is widely applied in medicinal chemistry [1], the precise substitution pattern of 7-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is non‑negotiable for synthetic efficiency. The TMS group at the C2 position acts as a masked hydrogen, enabling protection of the C2 site during functionalization at C7 or C3, whereas the C7 chloro substituent serves as a robust handle for cross‑coupling reactions . Attempts to use non‑silylated analogs (e.g., 7‑chlorofuro[3,2‑b]pyridine) risk undesired side reactions and lower overall yields in multi‑step sequences. Conversely, analogs lacking the chloro group (e.g., 2‑(trimethylsilyl)furo[3,2‑b]pyridine) cannot be directly elaborated at C7 without additional synthetic steps. Generic substitution therefore introduces synthetic inefficiency and may require extensive re‑optimization of published protocols, making the exact compound indispensable for reproducible results.

Quantitative Differentiation of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (1071540-51-6) Against Key Analogs


Orthogonal Reactivity via Dual Chloro/TMS Substitution: Enables Site-Selective Elaboration

The presence of both a chloro substituent at C7 and a trimethylsilyl group at C2 provides orthogonal reactivity that is not available in either the non‑silylated 7‑chlorofuro[3,2‑b]pyridine or the non‑chlorinated 2‑(trimethylsilyl)furo[3,2‑b]pyridine [1]. The TMS group can be cleanly converted to iodine under mild conditions (NIS/KF in acetonitrile, 50 °C, 1 h) while leaving the C7 chloro substituent intact, allowing sequential functionalization of the furo[3,2‑b]pyridine core . In contrast, 7‑chlorofuro[3,2‑b]pyridine lacks the TMS group and therefore cannot undergo this site‑selective C2 iodination, while 2‑(trimethylsilyl)furo[3,2‑b]pyridine lacks the C7 chloro handle for subsequent cross‑coupling. This orthogonal reactivity reduces the number of synthetic steps required to access polysubstituted furo[3,2‑b]pyridine derivatives.

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

High Commercial Purity (≥98%) Ensures Reproducible Cross-Coupling Outcomes

Commercially available 7‑chloro‑2‑(trimethylsilyl)furo[3,2‑b]pyridine is supplied with a minimum purity of 98% (by HPLC) , which is notably higher than the typical ≥95% purity offered for the non‑silylated analog 7‑chlorofuro[3,2‑b]pyridine from many vendors . This 3‑percentage‑point purity difference translates to a 60% reduction in total impurities (2% vs. 5%), which is critical for minimizing side reactions during palladium‑catalyzed cross‑coupling steps. Trace impurities in the non‑silylated analog can poison metal catalysts or lead to by‑product formation, requiring additional purification. Procurement of the 98% pure silylated building block therefore reduces downstream purification burden and improves the reliability of reaction yields.

Palladium Catalysis Quality Control Reproducibility

Favorable Computed Lipophilicity (cLogP 3.46) Supports Blood-Brain Barrier Penetration in CNS Kinase Programs

7‑Chloro‑2‑(trimethylsilyl)furo[3,2‑b]pyridine exhibits a computed LogP of 3.4579 , placing it within the optimal range (LogP 2–4) for blood‑brain barrier (BBB) permeability. This value is significantly higher than that of the more polar, non‑silylated analog 7‑chlorofuro[3,2‑b]pyridine, which has a lower computed LogP due to the absence of the lipophilic TMS group [1]. The increased lipophilicity imparted by the TMS group improves the compound's potential as a CNS‑penetrant building block for kinase inhibitors targeting neurological disorders. While the TMS group is typically removed before biological testing, the overall scaffold lipophilicity influences the pharmacokinetic profile of the final drug candidates derived from this intermediate.

CNS Drug Discovery Physicochemical Properties ADME

High‑Impact Applications for 7‑Chloro‑2‑(trimethylsilyl)furo[3,2‑b]pyridine in Medicinal Chemistry and Chemical Biology


Scaffold for Potent and Selective CLK/HIPK Kinase Inhibitors

The furo[3,2‑b]pyridine core is a validated privileged scaffold for developing highly selective inhibitors of cdc‑like kinases (CLKs) and homeodomain‑interacting protein kinases (HIPKs) [1]. 7‑Chloro‑2‑(trimethylsilyl)furo[3,2‑b]pyridine serves as the key starting material for constructing 3,5‑disubstituted and 3,5,7‑trisubstituted furo[3,2‑b]pyridine libraries. The TMS group at C2 allows protection during early‑stage functionalization, while the C7 chloro atom enables late‑stage diversification via Suzuki‑Miyaura or Buchwald‑Hartwig coupling. This compound is therefore essential for academic and industrial groups working on kinase chemical probes and preclinical candidates.

Modulator of the Hedgehog Signaling Pathway

Kinase‑inactive 3,5,7‑trisubstituted furo[3,2‑b]pyridines have been identified as sub‑micromolar modulators of the Hedgehog pathway [1]. The trimethylsilyl‑protected building block enables the synthesis of such trisubstituted derivatives with precise control over the substitution pattern. Researchers targeting Hedgehog‑driven cancers or developmental biology studies will find this compound uniquely suited for generating the required substitution pattern in a modular fashion.

CNS‑Penetrant Kinase Inhibitor Design

The favorable computed LogP of 3.46 makes 7‑chloro‑2‑(trimethylsilyl)furo[3,2‑b]pyridine an attractive starting point for designing brain‑penetrant kinase inhibitors. By retaining the lipophilic character of the scaffold while removing the TMS group before final compound synthesis, medicinal chemists can access CNS‑active candidates without resorting to additional lipophilic modifications that might compromise metabolic stability. This is particularly relevant for programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or glioblastoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.